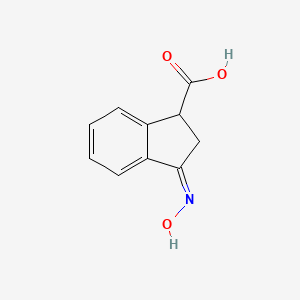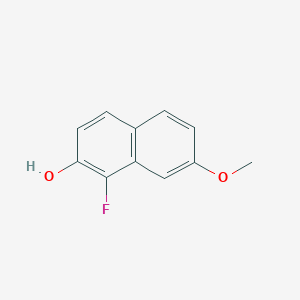![molecular formula C10H15N3O B11903217 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)- CAS No. 646056-17-9](/img/structure/B11903217.png)
1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole is a chemical compound characterized by its unique spirocyclic structure, which includes an isoxazole ring fused with a diazaspiro nonane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diazaspiro nonane derivative with an isoxazole precursor in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydride or potassium carbonate are often employed to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Methods such as recrystallization or chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Diazaspiro Compounds: Compounds with similar spirocyclic structures but different heterocyclic rings.
Uniqueness
5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole is unique due to its specific combination of the isoxazole ring and diazaspiro nonane moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
646056-17-9 |
|---|---|
Fórmula molecular |
C10H15N3O |
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-3-10(4-6-11-8-10)13(7-1)9-2-5-12-14-9/h2,5,11H,1,3-4,6-8H2 |
Clave InChI |
ARJBWDBVOQMQBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2)N(C1)C3=CC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


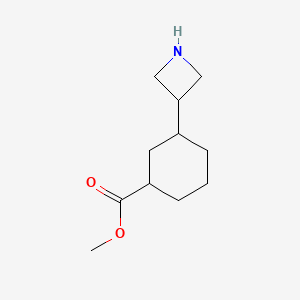
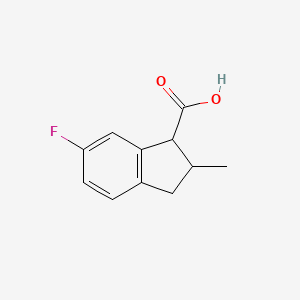
![3-(Pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11903167.png)
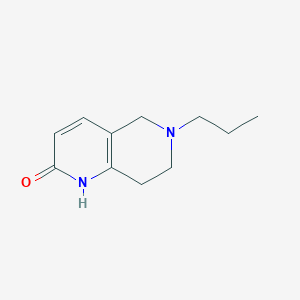
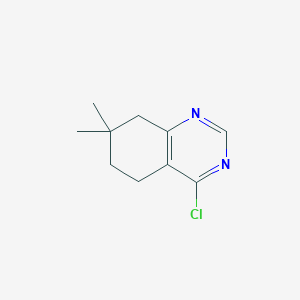



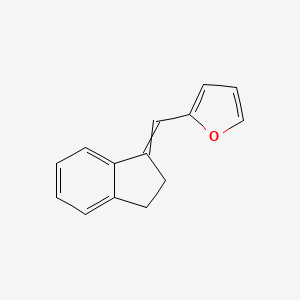
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11903225.png)
![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)
